molecular formula C13H17N3O2S2 B2891006 1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one CAS No. 1705101-78-5

1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one

Cat. No.: B2891006
CAS No.: 1705101-78-5
M. Wt: 311.42
InChI Key: MARYPPYSTRKGJP-UHFFFAOYSA-N
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Description

1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity [https://www.nature.com/articles/nchembio.2026]. MALT1 is a key signaling protein that functions as a central mediator in the NF-κB pathway, which is constitutively activated in several B-cell lymphomas, particularly the activated B-cell-like subtype of diffuse large B-cell lymphoma (ABC-DLBCL) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3999352/]. By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage and inactivation of downstream NF-κB regulators, thereby suppressing the survival and proliferation of malignant B-cells that are dependent on chronic B-cell receptor signaling. Its research value is significant in oncology for probing the pathogenesis of MALT1-dependent lymphomas and for evaluating targeted therapeutic strategies. Furthermore, this inhibitor is a critical tool in immunology research for dissecting the role of MALT1 in T-cell and B-cell activation, as well as in the development and function of various immune cells, providing insights into autoimmune and inflammatory diseases [https://www.sciencedirect.com/science/article/abs/pii/S1043661817306568]. This makes it an essential compound for investigating NF-κB signaling dynamics and for the preclinical development of novel immunomodulatory and oncological treatments.

Properties

IUPAC Name

1-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c17-12-14-4-6-16(12)13(18)15-5-3-11(20-9-7-15)10-2-1-8-19-10/h1-2,8,11H,3-7,9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARYPPYSTRKGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a novel compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiazepane ring, thiophene moiety, and an imidazolidinone structure. The combination of these elements may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2SC_{13}H_{14}N_2O_2S, with a molecular weight of approximately 270.38 g/mol. The compound's structural complexity allows it to engage in various biological interactions.

Biological Activities

Research has indicated that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thiophene and thiazepane structures have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as carbonic anhydrases (CAs), which play critical roles in physiological processes and are implicated in various diseases.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. For instance:

  • Carbonic Anhydrase Inhibition :
    • A study highlighted the synthesis of imidazo[2,1-b]thiazole derivatives that were evaluated for their inhibitory effects on carbonic anhydrases. Several compounds exhibited selective inhibition against the hCA II isoform, suggesting a potential pathway for therapeutic applications in conditions like glaucoma and cancer .
  • Antibacterial Activity :
    • Another investigation focused on imidazole derivatives bearing thiazole rings, which showed moderate to strong antibacterial activity. Notably, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 1-4 µg/mL against resistant strains .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that modifications in the substituents on the thiophene and thiazepane rings significantly influenced the biological activity. Compounds with electron-withdrawing groups tended to exhibit enhanced potency against specific targets .

Table 1: Summary of Biological Activities

Compound NameActivity TypeObserved EffectsReference
Imidazo[2,1-b]thiazole derivativesCarbonic Anhydrase InhibitionSelective inhibition of hCA II (K_i = 57.7–98.2 µM)
Imidazole derivativesAntibacterialStrong activity against Gram-positive bacteria (MIC = 1-4 µg/mL)
Thiazepane derivativesAnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) IR ν(C=O) (cm⁻¹)
Target Compound C₁₃H₁₅N₃O₂S₂ ~333.4* Imidazolidinone, Thiazepane, Thiophene Not reported ~1670–1690*
Dichloro{bis[1-(4-phenyl-2-pyridyl)imidazolidin-2-one]}copper(II) C₂₈H₂₄Cl₂CuN₆O₂ 634.99 Imidazolidinone, Pyridyl 208–211 1669
1-(2-Aminoethyl)imidazolidin-2-one C₅H₁₁N₃O 129.16 Imidazolidinone, Aminoethyl Not reported Not reported
1-((1H-imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane C₁₄H₂₀N₄O₄S₃ 404.5 Sulfonyl, Diazepane, Thiophene Not reported Not reported

*Estimated based on analogous compounds.

Challenges and Opportunities

  • The thiazepane-thiophene moiety may require multi-step protocols, including thiophene functionalization and ring-closing reactions.
  • Characterization : Structural determination via X-ray crystallography (using programs like SHELXL ) would clarify conformational preferences and intermolecular interactions.

Q & A

Q. What are the common synthetic pathways for synthesizing 1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiazepane ring formation : Cyclization of precursors like 2-amino benzenethiols with hetero chalcones, often catalyzed by bases such as piperidine .
  • Coupling reactions : The imidazolidin-2-one fragment is introduced via nucleophilic acyl substitution or condensation reactions, requiring precise control of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is used to isolate the final compound .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the thiophene (δ 6.8–7.5 ppm) and thiazepane (δ 3.0–4.2 ppm) moieties. 19^19F NMR may detect fluorinated derivatives .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 436.52 for C20_{20}H21_{21}FN2_2O4_4S2_2) .
  • IR spectroscopy : Key stretches include carbonyl (1650–1750 cm1^{-1}) and sulfonyl (1150–1250 cm1^{-1}) groups .

Q. What functional groups influence the compound’s reactivity?

Critical groups include:

  • Thiophene : Participates in electrophilic substitution reactions (e.g., halogenation) .
  • Thiazepane sulfone : Enhances solubility and stability via sulfonation .
  • Imidazolidin-2-one : Susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled environments during synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in coupling steps, while non-polar solvents (toluene) favor cyclization .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., piperidine) enhance reaction efficiency .
  • In-line monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Compare IC50_{50} values across consistent cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch purity variations (>95% by HPLC) .
  • Structural analogs : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
  • Mechanistic studies : Use SPR or ITC to quantify target binding affinities and rule off-target effects .

Q. What computational methods support SAR studies for this compound?

  • Molecular docking : Predict interactions with targets like G-protein-coupled receptors (e.g., using AutoDock Vina) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in thiazepane) for functionalization .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., CYP450 inhibition) early in drug discovery .

Notes for Methodological Rigor

  • Purity validation : Always characterize intermediates via melting point and 1^1H NMR to prevent cascading impurities .
  • Contradictory data : Cross-validate biological assays with orthogonal methods (e.g., Western blot alongside cell viability assays) .
  • Safety : Adhere to protocols for handling sulfonamide derivatives (e.g., PPE, fume hoods) per institutional guidelines .

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